

A Comprehensive Technical Guide to 4-Fluoro-3-morpholinobenzaldehyde

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Compound of Interest

Compound Name: 4-Fluoro-3-morpholinobenzaldehyde

Cat. No.: B1440996

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CAS Number: 1197193-13-7

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Morpholinobenzaldehydes in Medicinal Chemistry

4-Fluoro-3-morpholinobenzaldehyde is a key heterocyclic building block in modern drug discovery. Its strategic value lies in the unique combination of its constituent functional groups: a reactive aldehyde, a metabolically stable morpholine ring, and a strategically placed fluorine atom. The aldehyde group serves as a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of complex molecular architectures. The morpholine moiety, a privileged structure in medicinal chemistry, often imparts favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.

The true distinctiveness of this molecule, however, is conferred by the fluorine atom. Its introduction onto the aromatic ring can profoundly influence the compound's physicochemical properties. The high electronegativity of fluorine can alter the acidity of adjacent protons, modulate the pKa of the molecule, and introduce favorable electronic interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby enhancing the in vivo half-life of a drug candidate. This guide

provides a detailed overview of the synthesis, characterization, reactivity, and potential applications of **4-Fluoro-3-morpholinobenzaldehyde**, offering a technical resource for its effective utilization in research and development.

Physicochemical and Spectroscopic Data Summary

Property	Value	Source
CAS Number	1197193-13-7	
Molecular Formula	C ₁₁ H ₁₂ FNO ₂	
Molecular Weight	209.22 g/mol	
Physical Form	Solid (predicted)	
Boiling Point	357.0 ± 42.0 °C at 760 mmHg	
InChI Key	SBXBJWGAYVPGBM-UHFFFAOYSA-N	

Note: Experimental spectroscopic data for **4-Fluoro-3-morpholinobenzaldehyde** is not readily available in the public domain. The following sections on NMR, IR, and Mass Spectrometry provide predicted data based on established principles and analysis of structurally related compounds.

Synthesis of 4-Fluoro-3-morpholinobenzaldehyde: A Detailed Protocol

The most plausible and efficient synthesis of **4-Fluoro-3-morpholinobenzaldehyde** involves a nucleophilic aromatic substitution (S_NAr) reaction. This well-established transformation is predicated on the activation of the aromatic ring by an electron-withdrawing group (in this case, the aldehyde), which facilitates the displacement of a suitable leaving group (a fluorine atom) by a nucleophile (morpholine). A detailed, field-proven protocol, adapted from the synthesis of analogous morpholinobenzaldehydes, is provided below.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

- 3,4-Difluorobenzaldehyde
- Morpholine
- Anhydrous Potassium Carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Instrumentation:

- Round-bottom flask equipped with a reflux condenser and magnetic stirrer
- Heating mantle
- Rotary evaporator
- Standard laboratory glassware for extraction and filtration

Step-by-Step Procedure:

- **Reaction Setup:** In a dry round-bottom flask, combine 3,4-difluorobenzaldehyde (1.0 equivalent), morpholine (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
- **Solvent Addition:** Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).
- **Reaction Execution:** Stir the reaction mixture vigorously and heat to 100 °C using a heating mantle. Maintain this temperature for 12-24 hours. The progress of the reaction should be

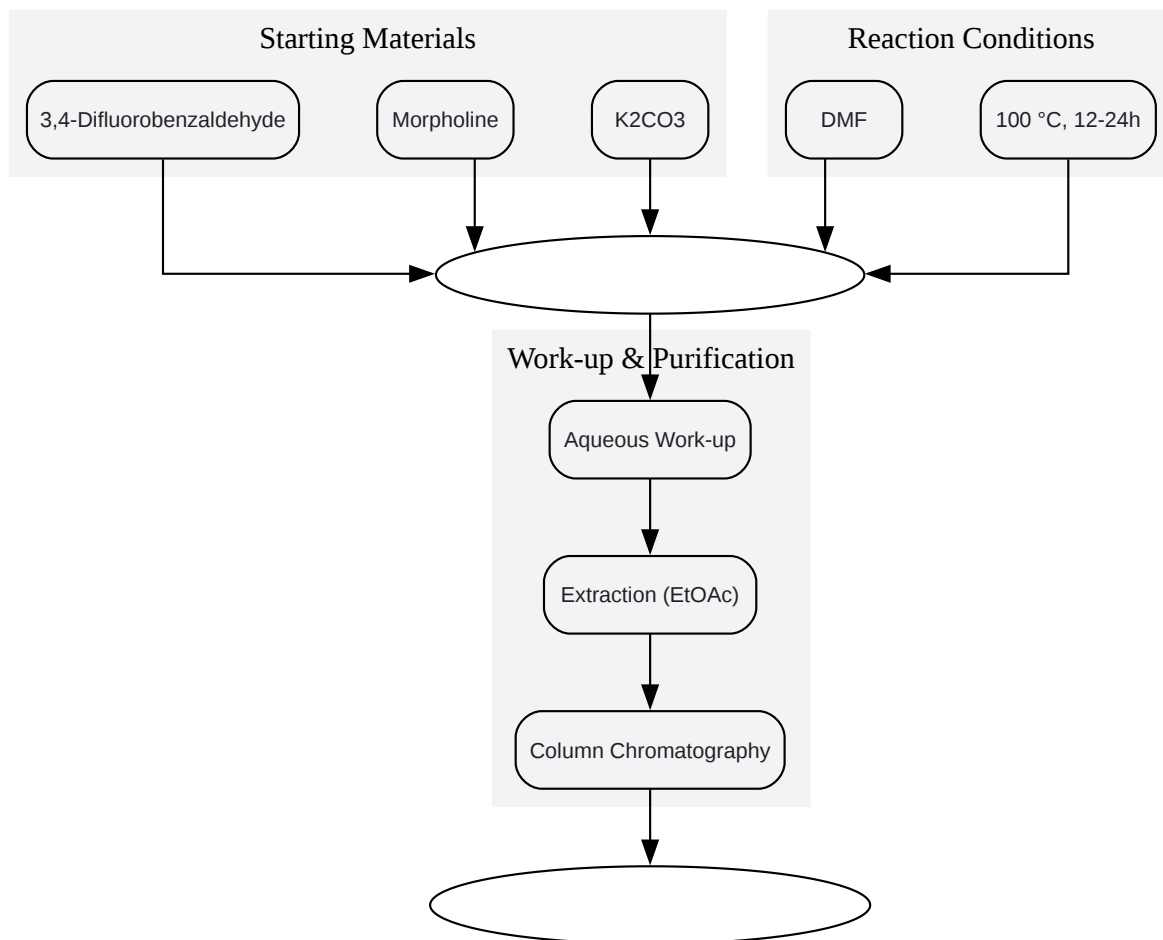
monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

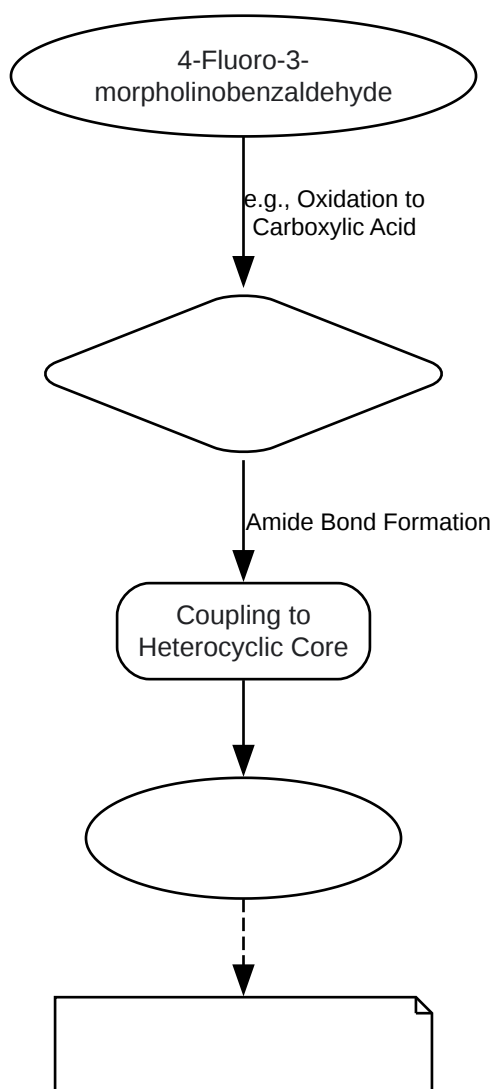
- **Work-up:** Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of the reaction mixture).
- **Purification:** Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Final Purification:** The resulting crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure **4-Fluoro-3-morpholinobenzaldehyde**.

Causality Behind Experimental Choices:

- **Choice of Base (K_2CO_3):** Potassium carbonate is a mild, inexpensive, and effective base for this transformation. It serves to deprotonate the morpholine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction.
- **Solvent Selection (DMF):** DMF is a polar aprotic solvent that is ideal for S_NAr reactions. Its high dielectric constant helps to stabilize the charged intermediate (Meisenheimer complex), thereby accelerating the reaction rate.
- **Temperature:** The reaction is heated to overcome the activation energy barrier for the nucleophilic attack on the electron-deficient aromatic ring. 100 °C provides a good balance between reaction rate and minimizing potential side reactions.

Workflow Diagram: Synthesis of 4-Fluoro-3-morpholinobenzaldehyde





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References

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